molecular formula C8H13NO4S B14489196 Methyl 3-[(N-acetylglycyl)sulfanyl]propanoate CAS No. 63630-60-4

Methyl 3-[(N-acetylglycyl)sulfanyl]propanoate

Katalognummer: B14489196
CAS-Nummer: 63630-60-4
Molekulargewicht: 219.26 g/mol
InChI-Schlüssel: KIWSMYNBKDPRAD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 3-[(N-acetylglycyl)sulfanyl]propanoate is an organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often found in natural products such as fruits and flowers. This particular compound features a sulfanyl group, which is a sulfur atom bonded to a carbon atom, and an acetylglycyl group, which is derived from glycine, the simplest amino acid.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(N-acetylglycyl)sulfanyl]propanoate typically involves the esterification of 3-mercaptopropanoic acid with N-acetylglycine. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and minimize the formation of by-products.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 3-[(N-acetylglycyl)sulfanyl]propanoate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The acetyl group can be substituted with other acyl groups through nucleophilic acyl substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine are often used.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various acyl derivatives.

Wissenschaftliche Forschungsanwendungen

Methyl 3-[(N-acetylglycyl)sulfanyl]propanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways involving sulfur-containing compounds.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Methyl 3-[(N-acetylglycyl)sulfanyl]propanoate involves its interaction with various molecular targets. The sulfanyl group can participate in redox reactions, influencing cellular oxidative stress levels. The acetylglycyl moiety can interact with enzymes and receptors, modulating their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl 3-mercaptopropanoate: Lacks the acetylglycyl group, making it less complex.

    N-acetylglycine: Does not contain the ester or sulfanyl groups.

    Methyl 3-[(N-acetylcysteinyl)sulfanyl]propanoate: Contains a cysteine-derived moiety instead of glycine.

Uniqueness

Methyl 3-[(N-acetylglycyl)sulfanyl]propanoate is unique due to its combination of an ester, sulfanyl, and acetylglycyl groups. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.

Eigenschaften

CAS-Nummer

63630-60-4

Molekularformel

C8H13NO4S

Molekulargewicht

219.26 g/mol

IUPAC-Name

methyl 3-(2-acetamidoacetyl)sulfanylpropanoate

InChI

InChI=1S/C8H13NO4S/c1-6(10)9-5-8(12)14-4-3-7(11)13-2/h3-5H2,1-2H3,(H,9,10)

InChI-Schlüssel

KIWSMYNBKDPRAD-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)NCC(=O)SCCC(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.